2-(2-Methylphenoxy)benzaldehyde
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Overview
Description
2-(2-Methylphenoxy)benzaldehyde is a chemical compound with the molecular formula C14H12O2 . It is a derivative of benzaldehyde, which is a widely used compound in organic synthesis .
Synthesis Analysis
The synthesis of 2-(2-Methylphenoxy)benzaldehyde and its derivatives often involves multistep reactions. For instance, one approach involves the conversion of benzaldehyde to benzoin using a catalyst, followed by oxidation to benzil, and then condensation with dibenzyl ketone . Another method involves the use of 2-aminophenol as a precursor in the synthesis of benzoxazoles .Molecular Structure Analysis
The molecular structure of 2-(2-Methylphenoxy)benzaldehyde can be represented by the InChI code1S/C17H18O2/c1-12(2)14-9-8-13(3)17(10-14)19-16-7-5-4-6-15(16)11-18/h4-12H,1-3H3
. This indicates that the compound consists of 17 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Methylphenoxy)benzaldehyde include a molecular weight of 254.33 , a melting point of 142 degrees Celsius at 0.2 mBAR , and a liquid physical form .Scientific Research Applications
Biocompatible Chemosensors for pH Discrimination
Compounds synthesized from 4-methyl-2,6-diformylphenol, closely related to 2-(2-Methylphenoxy)benzaldehyde, have been utilized as fluorescent chemosensors for pH. These chemosensors exhibit significant fluorescence intensity changes with pH variations, enabling the discrimination between normal cells and cancer cells based on their pH environment. The study demonstrates the potential of such compounds in biological and medical applications, particularly in cancer research and diagnostics (Dhawa et al., 2020).
Catalytic Reactions and Synthesis
A study on the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol involved the conversion of 3-hydroxy-4-methoxy-benzaldehyde, which shares functional groups with 2-(2-Methylphenoxy)benzaldehyde, highlighting the potential of such compounds in synthetic chemistry. This research could provide insights into novel synthesis pathways for complex organic molecules, contributing to the development of new pharmaceuticals, materials, and chemical intermediates (Banerjee et al., 2013).
Fluorescent Receptors for Metal Ion Detection
Another study explored the design of a chemosensor molecule based on a benzene-1,2-diamine structure combined with 2-hydroxy-3-isopropyl-6-methyl benzaldehyde, a compound structurally similar to 2-(2-Methylphenoxy)benzaldehyde. This chemosensor demonstrated selectivity and sensitivity for dual Ni2+ and Cu2+ recognition, showcasing the utility of such compounds in environmental monitoring and the detection of metal ions in various matrices (Pawar et al., 2015).
Bioproduction of Benzaldehyde
The bioproduction of benzaldehyde, a compound related to 2-(2-Methylphenoxy)benzaldehyde, was optimized using Pichia pastoris in a two-phase partitioning bioreactor. This research highlights the potential of biotechnological methods in the sustainable production of benzaldehyde and related compounds, which are widely used in the flavor and fragrance industries. Such studies contribute to the development of green chemistry and sustainable industrial processes (Craig & Daugulis, 2013).
Adsorption and Reaction Studies on MgO
The adsorption and reaction of benzaldehyde on MgO were studied to understand the Claisen–Schmidt condensation reaction better. This research provides valuable insights into the surface chemistry and catalytic properties of MgO, which could inform the development of new catalysts and improve the efficiency of various chemical reactions, including those involving compounds like 2-(2-Methylphenoxy)benzaldehyde (Lichtenberger et al., 2006).
Safety And Hazards
The safety data sheet for benzaldehyde, a related compound, indicates that it is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is harmful to aquatic life . It is advisable to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition .
properties
IUPAC Name |
2-(2-methylphenoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)10-15/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESGRRUYUHSXER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462647 |
Source
|
Record name | Benzaldehyde, 2-(2-methylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)benzaldehyde | |
CAS RN |
67698-66-2 |
Source
|
Record name | Benzaldehyde, 2-(2-methylphenoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67698-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2-(2-methylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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